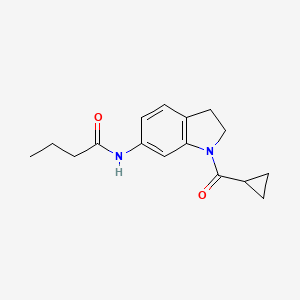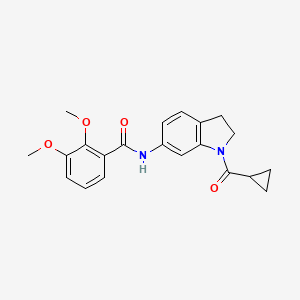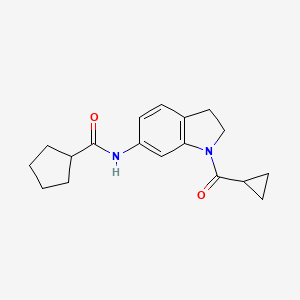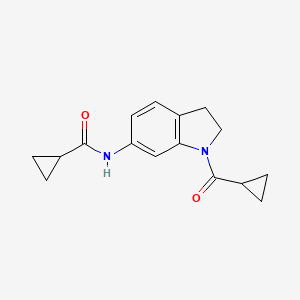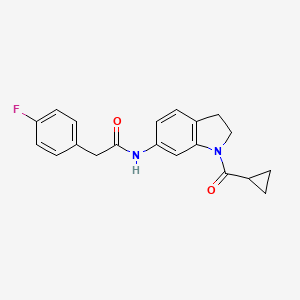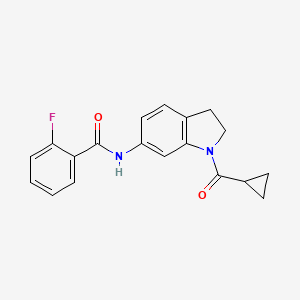
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide (NCF) is an organic compound that has been studied for its potential applications in scientific research. NCF is a derivative of indole and has a fluorine atom attached to its benzamide group. It is an important synthetic intermediate in organic synthesis and is used as a building block for other compounds. NCF has been studied for its potential applications in medicinal chemistry, as a reagent in organic synthesis and as a fluorescent label.
Mecanismo De Acción
The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide is not fully understood. However, it is believed that N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide binds to various proteins and enzymes, resulting in a change in their activity. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has been found to bind to various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cyclooxygenase-1 (COX-1). N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has also been found to inhibit the activity of other enzymes, such as phosphatidylinositol 3-kinase (PI3K) and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has been found to inhibit the activity of cyclooxygenase enzymes, resulting in reduced inflammation. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has also been found to inhibit the growth of cancer cells, and to inhibit the growth of bacteria. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has also been found to reduce the production of reactive oxygen species, which can lead to oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored for long periods of time without degradation. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide is also relatively non-toxic and has low environmental impact. However, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide is not soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide are still being explored. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has been studied for its potential use in drug delivery systems, as it has been found to be able to bind to proteins and enzymes. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide could also be used as a fluorescent label for imaging and DNA sequencing. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide could also be used as a reagent in organic synthesis to synthesize indole-based compounds. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide could be used in the development of new anti-inflammatory, anti-cancer, and anti-bacterial drugs. Finally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide could be used as a tool to study the mechanism of action of various enzymes and proteins.
Métodos De Síntesis
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide can be synthesized using a variety of methods. The most common method is the condensation reaction of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-carboxylic acid with 2-fluorobenzamide. This reaction is catalyzed by a base such as potassium carbonate. Other methods that have been used to synthesize N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide include the reaction of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-carboxylic acid with 2-fluoroaniline, the reaction of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-carboxylic acid with 2-fluorobenzoyl chloride, and the reaction of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-carboxylic acid with 2-fluorobenzonitrile.
Aplicaciones Científicas De Investigación
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has been studied for its potential applications in medicinal chemistry, as a reagent in organic synthesis and as a fluorescent label. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has been used as a fluorescent label in a variety of biological studies, including DNA sequencing, protein labeling, and imaging. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has also been used as a reagent in organic synthesis, particularly in the synthesis of indole-based compounds. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has also been studied for its potential applications in medicinal chemistry, as it has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties.
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-16-4-2-1-3-15(16)18(23)21-14-8-7-12-9-10-22(17(12)11-14)19(24)13-5-6-13/h1-4,7-8,11,13H,5-6,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJVEQQYQCBIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopentanecarboxamide](/img/structure/B6536159.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6536169.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)

